1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
Beschreibung
1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a urea derivative featuring a cyclopropyl group attached to one nitrogen atom of the urea moiety and a pyridinylmethyl substituent bearing a methylated pyrazole ring on the other nitrogen. The cyclopropyl group may enhance metabolic stability and conformational rigidity, while the pyridinylmethyl and methylpyrazole substituents contribute to electronic and steric properties critical for target binding .
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19-13(4-5-17-19)11-6-10(7-15-9-11)8-16-14(20)18-12-2-3-12/h4-7,9,12H,2-3,8H2,1H3,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCMESCPRFTEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-Cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is CHNO, with a molecular weight of approximately 245.30 g/mol. The compound features a cyclopropyl group, a urea moiety, and a pyridine ring substituted with a pyrazole group, contributing to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and urea functionalities exhibit notable antimicrobial properties. For instance, derivatives similar to 1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL . These findings suggest a potential application in treating bacterial infections.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. For example, related pyrazolyl-ureas have demonstrated inhibitory activity against p38 MAPK with IC values in the nanomolar range (as low as 0.004 µM), indicating strong potential as anti-inflammatory agents . The mechanism likely involves the modulation of cytokine production, particularly TNFα and IL-6, which are critical in inflammatory responses.
Cytotoxicity and Anticancer Potential
Studies have explored the cytotoxic effects of similar compounds on cancer cell lines. For instance, certain pyrazolyl derivatives have shown selective cytotoxicity against human cancer cells with IC values indicating effectiveness at low concentrations . The structural modifications in these compounds enhance their interaction with cancer cell targets, potentially leading to apoptosis.
Study 1: Antibacterial Efficacy
In a recent study published in MDPI, a series of pyrazolyl ureas were synthesized and evaluated for antibacterial activity. The most potent compound exhibited an MIC of 250 µg/mL against E. coli and S. aureus, demonstrating the efficacy of the urea linkage in enhancing antimicrobial properties .
Study 2: Inhibition of Inflammatory Cytokines
Another research effort investigated the effects of pyrazolyl ureas on cytokine production in THP-1 cells stimulated with lipopolysaccharides (LPS). Compounds were shown to inhibit TNFα production significantly, with some achieving EC values as low as 18 nM, highlighting their potential as therapeutic agents for inflammatory diseases .
The biological activity of 1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds interact with key enzymes involved in inflammation and microbial resistance.
- Cytokine Modulation : They regulate cytokine levels, thereby influencing immune responses.
- Cellular Interaction : The compound's structure allows for effective binding to cellular receptors or enzymes, which is crucial for its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Structural Features
The table below summarizes key structural differences between the target compound and related urea derivatives:
Key Observations :
- The pyridinylmethyl moiety introduces a heteroaromatic system distinct from the hydroxymethylpyrazole in compounds, which may alter solubility and π-π stacking interactions.
- The methylpyrazole in the target compound lacks the polar hydroxymethyl group seen in analogs, increasing lipophilicity and membrane permeability .
Pharmacological and Physicochemical Properties
While specific pharmacological data for the target compound are unavailable, structural analogs provide insights:
- MK13 : The dimethoxyphenyl group may enhance solubility via methoxy hydrogen bonding, whereas the methylpyrazole contributes to hydrophobic interactions.
- Compounds : The hydroxymethylpyrazole substituent likely improves aqueous solubility but may reduce cell permeability compared to the target’s methylpyrazole .
- Target Compound : The pyridine ring could engage in hydrogen bonding with biological targets, while the cyclopropyl group may confer rigidity and resistance to oxidative metabolism.
Computational and Analytical Tools
Structural characterization of such compounds often involves:
- X-ray crystallography (SHELX , WinGX ) for resolving 3D conformations.
Q & A
Q. Basic
- Putative Targets : Kinases (e.g., JAK2, EGFR) and G-protein-coupled receptors (GPCRs) due to urea’s hydrogen-bonding capacity and pyrazole’s heterocyclic pharmacophore .
- Validation Methods :
- Enzymatic Assays : IC₅₀ determination using fluorescence-based kinase inhibition assays .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values in µM range) .
How can researchers optimize reaction conditions to mitigate low yields during cyclopropane-urea coupling?
Advanced
Data Contradiction : Variability in coupling efficiency (40–80% yields) due to steric hindrance from the cyclopropyl group.
Methodology :
- Solvent Screening : Replace THF with DCE (dichloroethane) to improve solubility of bulky intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, increasing yield by 20% .
How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
Advanced
Case Example : Discrepancies in kinase inhibition assays (IC₅₀ = 0.5 µM vs. 5 µM) may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters competitive inhibition dynamics .
- Compound Stability : Degradation in DMSO stock solutions over time; validate via LC-MS before assays .
Resolution : Standardize protocols (e.g., ATP = 10 µM, fresh compound solutions) and use orthogonal assays (e.g., cellular thermal shift assays) .
What strategies are recommended for structure-activity relationship (SAR) studies targeting urea derivatives?
Q. Advanced
- Substituent Variation :
- Pyrazole Modification : Replace 1-methyl with trifluoromethyl to enhance metabolic stability .
- Cyclopropyl Alternatives : Test bicyclic or spiro groups to modulate lipophilicity (logP 2.5 → 3.2) .
- Biological Testing :
- In Vitro : Screen against a panel of 50 kinases to identify selectivity profiles .
- In Vivo : Pharmacokinetic studies in rodent models to assess bioavailability (%F > 30%) .
How does the compound’s stability under varying pH and temperature conditions affect formulation design?
Q. Advanced
- Stability Profile :
- pH 1–3 (Simulated Gastric Fluid) : Urea bond hydrolysis occurs within 2h; requires enteric coating .
- Temperature : Degrades at >40°C; lyophilization recommended for long-term storage .
- Analytical Methods :
- HPLC-UV : Monitor degradation products (e.g., cyclopropylamine) at 254 nm .
What computational approaches predict binding modes of this compound with kinase targets?
Q. Advanced
- Molecular Docking : AutoDock Vina simulations align urea’s NH groups with kinase hinge region (e.g., EGFR L858R mutant) .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with Asp855 (RMSD < 2.0 Å) .
What challenges arise in scaling up synthesis, and how are they addressed?
Q. Advanced
- Key Issues :
- Purification : Column chromatography is impractical at >100g scale; switch to centrifugal partition chromatography .
- Byproducts : Isoimide formation during urea coupling; optimize stoichiometry (1.2 eq. isocyanate) .
- Process Chemistry :
- Design a telescoped synthesis (no intermediate isolation) to reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
